1-(4-BENZYLPIPERAZINO)-2-(2-BROMOPHENOXY)-1-ETHANONE
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Overview
Description
1-(4-BENZYLPIPERAZINO)-2-(2-BROMOPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BENZYLPIPERAZINO)-2-(2-BROMOPHENOXY)-1-ETHANONE typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Bromination of phenol: Phenol is brominated using bromine in the presence of a catalyst like iron(III) bromide to form 2-bromophenol.
Coupling reaction: The final step involves coupling the benzylpiperazine with 2-bromophenol using a suitable coupling agent like potassium carbonate in a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-BENZYLPIPERAZINO)-2-(2-BROMOPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly the central nervous system.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-BENZYLPIPERAZINO)-2-(2-BROMOPHENOXY)-1-ETHANONE would depend on its specific interactions with molecular targets. Typically, piperazine derivatives can interact with neurotransmitter receptors in the brain, modulating their activity and leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-BENZYLPIPERAZINO)-2-(2-CHLOROPHENOXY)-1-ETHANONE
- 1-(4-BENZYLPIPERAZINO)-2-(2-FLUOROPHENOXY)-1-ETHANONE
- 1-(4-BENZYLPIPERAZINO)-2-(2-IODOPHENOXY)-1-ETHANONE
Uniqueness
1-(4-BENZYLPIPERAZINO)-2-(2-BROMOPHENOXY)-1-ETHANONE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(2-bromophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c20-17-8-4-5-9-18(17)24-15-19(23)22-12-10-21(11-13-22)14-16-6-2-1-3-7-16/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZZLBFJGCQWCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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